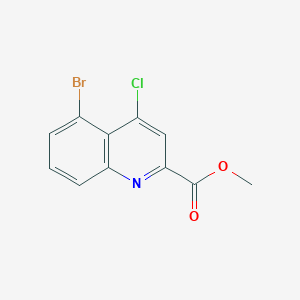
Methyl 5-bromo-4-chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
Methyl 5-bromo-4-chloroquinoline-2-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: It is employed in the development of novel materials with specific properties.
Chemical Biology: It is used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biological research .
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as Methyl 8-bromo-4-chloroquinoline-2-carboxylate and Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate While these compounds share a similar core structure, their unique substituents confer different chemical properties and applications
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and versatile reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and materials science. Continued research on this compound and its derivatives holds promise for further advancements in these areas.
Propriétés
Formule moléculaire |
C11H7BrClNO2 |
|---|---|
Poids moléculaire |
300.53 g/mol |
Nom IUPAC |
methyl 5-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-5-7(13)10-6(12)3-2-4-8(10)14-9/h2-5H,1H3 |
Clé InChI |
WLHIOSIOVIWXAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


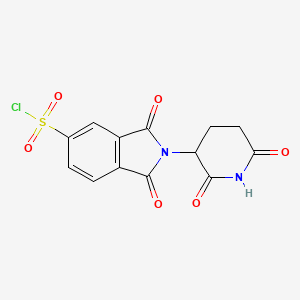
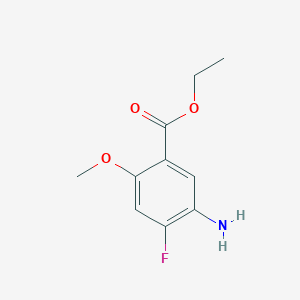
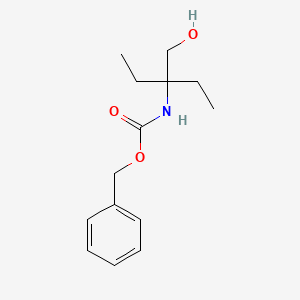
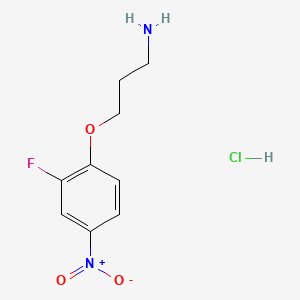
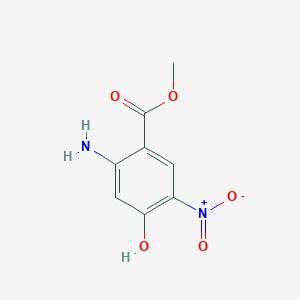

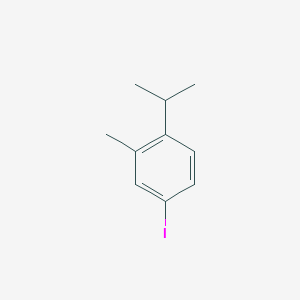
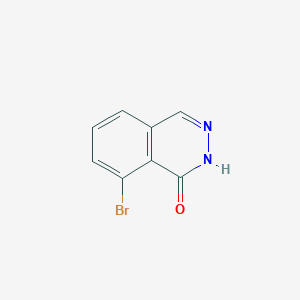
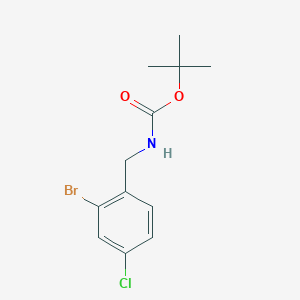
![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
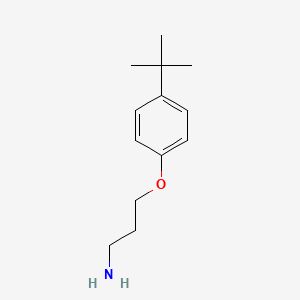

![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
